molecular formula C12H16N2O B1358770 N-Cyclopropyl L-Phenylalaninamide CAS No. 1188530-93-9

N-Cyclopropyl L-Phenylalaninamide

Cat. No.: B1358770
CAS No.: 1188530-93-9
M. Wt: 204.27 g/mol
InChI Key: CIBRPTHIEGZKEK-NSHDSACASA-N
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Description

N-Cyclopropyl L-Phenylalaninamide is an organic compound that features a cyclopropyl group, an amino group, and a phenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl L-Phenylalaninamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine, phenylacetic acid, and appropriate protecting groups.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting cyclopropylamine with phenylacetic acid under controlled conditions.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction to form the desired this compound. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl L-Phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine, chlorine, and nitrating agents.

Major Products Formed

    Oxidation: Formation of oximes or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various substituents on the phenyl ring, such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

N-Cyclopropyl L-Phenylalaninamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in biochemical assays to study enzyme activity, receptor binding, and cellular responses.

    Industrial Applications: The compound may be used in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-Cyclopropyl L-Phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-phenylpropanamide: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.

    (2S)-2-amino-N-cyclopropyl-3-(4-methylphenyl)propanamide: Contains a methyl group on the phenyl ring, which may influence its chemical reactivity and biological activity.

    (2S)-2-amino-N-cyclopropyl-3-(4-chlorophenyl)propanamide: Contains a chlorine atom on the phenyl ring, which may alter its pharmacokinetic properties and potency.

Uniqueness

N-Cyclopropyl L-Phenylalaninamide is unique due to the presence of the cyclopropyl group, which imparts rigidity and influences its interaction with molecular targets. This structural feature may enhance its binding affinity and selectivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11(12(15)14-10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBRPTHIEGZKEK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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